4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride 4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16760809
InChI: InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC16760809

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride -

Specification

Molecular Formula C13H18ClNO4
Molecular Weight 287.74 g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO4.ClH/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H
Standard InChI Key NNHCYHNOCXLNDZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC.Cl

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name is (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflecting its stereochemistry and functional groups . The pyrrolidine ring adopts a trans configuration, with the 3,4-dimethoxyphenyl group at position 4 and the carboxylic acid at position 3. The hydrochloride salt enhances solubility, making it suitable for biochemical assays .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNO₄
Molecular Weight287.74 g/mol
CAS Registry Number1049739-60-7
SMILES NotationCOC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl
Boiling Point425.4±45.0 °C (predicted)
pKa3.66±0.40 (predicted)

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from pyrrolidine precursors. A common route includes:

  • Friedel-Crafts Alkylation: Introducing the 3,4-dimethoxyphenyl group to a pyrrolidine scaffold.

  • Carboxylic Acid Formation: Oxidation of a prochiral alcohol to the carboxylic acid.

  • Resolution of Enantiomers: Chiral separation to isolate the (3S,4R)-isomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Boc-Protected Intermediate

A key intermediate, Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid (CAS: 2762190), is used to protect the amine group during synthesis. Deprotection under acidic conditions yields the free base, which is subsequently converted to the hydrochloride salt.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s rigid pyrrolidine backbone and aromatic substituents make it valuable for:

  • Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.

  • Dopamine Receptor Ligands: Structural analogs have shown affinity for D₂ and D₃ receptors, suggesting potential in neurological drug development .

Comparative Analysis with Analogues

Substitution patterns on the phenyl ring significantly influence biological activity. For example:

  • 3,4-Dimethoxy vs. 3,5-Dimethoxy: The 3,4-isomer exhibits higher lipophilicity (clogP = 1.2) compared to the 3,5-isomer (clogP = 1.0), impacting blood-brain barrier permeability .

  • Halogenated Derivatives: Bromo- or chloro-substituted variants (e.g., 4-(4-bromophenyl) analogues) demonstrate enhanced binding affinity for serotonin receptors.

Table 2: Substituent Effects on Pharmacological Properties

SubstituentTarget ReceptorBinding Affinity (Ki, nM)Source
3,4-DimethoxyD₃12.3 ± 1.5
3,5-DimethoxyD₃18.9 ± 2.1
4-Bromo5-HT₁A8.7 ± 0.9

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.15 (m, 1H, pyrrolidine-H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 174.2 (COOH), 149.1 (Ar-OCH₃), 112.4–126.8 (aromatic carbons) .

Computational Modeling

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity . The lowest unoccupied molecular orbital (LUMO) energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl group .

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